3(2H)-Pyridazinone, 6-phenyl-2-(piperidino)methyl-
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Overview
Description
3(2H)-Pyridazinone, 6-phenyl-2-(piperidino)methyl- is a heterocyclic compound that belongs to the pyridazinone family Pyridazinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 6-phenyl-2-(piperidino)methyl- typically involves the reaction of mucochloric acid with benzene in the presence of a Lewis acid such as aluminum chloride (AlCl3). This Friedel-Crafts reaction forms the core pyridazinone structure, which is then further modified to introduce the phenyl and piperidino methyl groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow system can be set up using a stainless steel column packed with a catalyst like Raney nickel, and the reaction can be carried out using a low boiling point alcohol such as 1-propanol at high temperature .
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 6-phenyl-2-(piperidino)methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
Oxidation: N-oxides of the pyridazinone ring.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the reagents used.
Scientific Research Applications
3(2H)-Pyridazinone, 6-phenyl-2-(piperidino)methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 6-phenyl-2-(piperidino)methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antifungal or antitumor activity. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-phenylpyridazin-3(2H)-one: Known for its antifungal activity.
2-Methylpyridines: Used in various industrial applications.
Thiazole derivatives: Exhibit diverse biological activities, including antimicrobial and antitumor effects.
Uniqueness
3(2H)-Pyridazinone, 6-phenyl-2-(piperidino)methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidino methyl group enhances its solubility and bioavailability, making it a valuable compound for medicinal chemistry research.
Properties
CAS No. |
35451-74-2 |
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Molecular Formula |
C16H19N3O |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
6-phenyl-2-(piperidin-1-ylmethyl)pyridazin-3-one |
InChI |
InChI=1S/C16H19N3O/c20-16-10-9-15(14-7-3-1-4-8-14)17-19(16)13-18-11-5-2-6-12-18/h1,3-4,7-10H,2,5-6,11-13H2 |
InChI Key |
ZCDJBQCGMYTBHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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